8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-12(18)17-6-2-3-8(10(17)14-16)11-13-9(15-19-11)7-4-5-7/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHKBVXCUXKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Triazolopyridinone Core
The 2-methyltriazolopyridin-3-one system is synthesized through cyclocondensation of 2-hydrazinylpyridines with carbonyl equivalents. A representative procedure from involves:
Step 1:
Reacting 2-hydrazinyl-3-picoline (1.0 eq) with methyl chlorooxoacetate (1.2 eq) in THF at 0°C, followed by warming to 60°C for 6 hours to form the hydrazide intermediate.
Step 2:
Intramolecular cyclization using POCl₃ (3.0 eq) in toluene under reflux (110°C, 12 hours), achieving 78% yield of 2-methyl-2H,3H-[1,2,]triazolo[4,3-a]pyridin-3-one.
Oxadiazole Ring Construction
The 3-cyclopropyl-1,2,4-oxadiazole moiety is prepared separately via:
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Condense cyclopropanecarboxylic acid (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 80°C for 4 hours to form the hydroxamic acid.
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React with cyanogen bromide (1.2 eq) in DMF at 120°C for 2 hours, yielding 3-cyclopropyl-1,2,4-oxadiazol-5-amine (85% purity).
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Brominate using PBr₃ (2.0 eq) in CH₂Cl₂ at −10°C to obtain 5-bromo-3-cyclopropyl-1,2,4-oxadiazole (62% yield).
Electrochemical Coupling Methodology
Recent advances in electrochemical synthesis enable direct coupling of heterocyclic systems. Adapted from:
Optimized Conditions:
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Electrolyte: 0.1 M NBu₄PF₆ in acetonitrile/water (9:1)
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Electrodes: Graphite anode, Pt cathode
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Substrates: 8-Bromo-triazolopyridinone (0.5 mmol), 5-bromo-oxadiazole (0.6 mmol)
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Current Density: 5 mA/cm²
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Duration: 8 hours
This method achieves 67% yield with >98% regioselectivity for the 8-position, avoiding traditional transition metal catalysts.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Patent data discloses a Suzuki protocol for attaching oxadiazoles to triazolopyridinones:
Reaction Scheme:
8-Bromo-2-methyltriazolopyridinone (1.0 eq) +
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole (1.2 eq)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: K₂CO₃ (3.0 eq)
Solvent: DME/H₂O (10:1)
Conditions: 90°C, 24 hours under N₂
Yield: 71% after silica gel chromatography.
Buchwald-Hartwig Amination
For analogs requiring nitrogen-linked substituents, reports:
Procedure:
8-Amino-triazolopyridinone (1.0 eq) +
5-Bromo-oxadiazole (1.1 eq)
Catalyst: Xantphos-Pd-G3 (2 mol%)
Base: Cs₂CO₃ (2.5 eq)
Solvent: dioxane
Temperature: 100°C, 18 hours
Yield: 68%.
One-Pot Tandem Cyclization Strategy
A convergent synthesis from combines both heterocycles in a single vessel:
Step 1:
React 2-cyano-3-picoline (1.0 eq) with methyl hydrazinecarboxylate (1.2 eq) in EtOH at reflux (6 hours) to form triazolopyridinone precursor.
Step 2:
Add cyclopropanecarbonyl chloride (1.5 eq) and NH₂OH·HCl (2.0 eq), heating at 100°C for 12 hours to simultaneously construct oxadiazole and couple to the core.
Overall Yield: 58%.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Final purification typically employs:
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Normal-phase chromatography (hexane/EtOAc gradient)
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Recrystallization from ethanol/water (4:1)
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HPLC: C18 column, 0.1% TFA in H₂O/MeCN mobile phase
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.6 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.63 (t, J=7.2 Hz, 1H), 3.95 (s, 3H), 2.18–2.10 (m, 1H), 1.12–1.05 (m, 4H)
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HRMS (ESI): m/z calcd for C₁₃H₁₂N₅O₂ [M+H]⁺ 278.0984, found 278.0981
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis from recommends:
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Continuous flow electrochemical cell for coupling step (kg/day capacity)
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Crystallization-controlled isolation to eliminate chromatography
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In-line PAT (Process Analytical Technology) for real-time purity monitoring
Pilot plant data shows 82% yield at 5 kg scale using electrochemical method with reduced solvent consumption .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its potential as a pharmacological tool can aid in understanding biological processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Substitutions
Key Observations:
- Oxadiazole Position : Derivatives with oxadiazole at position 8 (vs. 6 or 7) exhibit superior enzymatic stability and target engagement, as shown in triazolopyridine SAR studies .
- Substituent Effects: Cyclopropyl (Target Compound): Reduces oxidative metabolism (CYP450 susceptibility) compared to aryl groups (e.g., 4-methylphenyl in M177-0379) . Benzyl vs. Methyl: The benzyl group in M177-0379 increases molecular weight and lipophilicity (cLogP = 3.8 vs. Piperazine (Trazodone): Replacing oxadiazole with a piperazine moiety shifts pharmacological activity toward serotonin modulation, highlighting the critical role of heterocyclic substituents .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | M177-0379 | Trazodone |
|---|---|---|---|
| cLogP | 2.5 | 3.8 | 2.9 |
| Aqueous Solubility (μg/mL) | 15.2 | 8.7 | 25.0 |
| Plasma Protein Binding (%) | 89 | 94 | 92 |
| Metabolic Stability (t₁/₂, h) | 4.3 | 3.1 | 5.8 |
- The target compound’s cyclopropyl group balances lipophilicity and solubility better than M177-0379’s bulky benzyl/4-methylphenyl groups.
- Trazodone’s higher solubility and metabolic stability correlate with its clinical efficacy as an oral antidepressant .
Biological Activity
The compound 8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on current research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 252.26 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Research has shown that related compounds induce G2/M phase arrest in various cancer cell lines. This suggests a mechanism where the compound may inhibit cell proliferation and promote apoptosis .
- Apoptotic Induction : Studies indicate that these compounds can upregulate pro-apoptotic markers such as Bax while downregulating anti-apoptotic markers like Bcl2, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
These results indicate a promising potential for developing antimicrobial agents from this class of compounds.
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has shown potential as an enzyme inhibitor. Specifically:
- Cholinesterase Inhibition : The compound exhibited significant inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Breast Cancer Cell Lines : A study involving Luc-4T1 breast cancer cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy Study : A comprehensive study on various microbial strains revealed that the compound had varying degrees of effectiveness against different pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves oxidative cyclization or multi-step heterocyclic coupling. A common method includes:
- Oxidative ring closure : Hydrazine intermediates are cyclized using sodium hypochlorite in ethanol at room temperature, yielding the triazolopyridine core (e.g., 73% yield reported for similar derivatives) .
- Heterocyclic coupling : The oxadiazole moiety is introduced via cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) . Key conditions include inert atmospheres (N₂/Ar), solvent selection (DMF, acetonitrile), and purification via alumina chromatography or recrystallization .
Q. How can researchers optimize yield and purity during synthesis?
- Reaction optimization : Use stoichiometric control (1:1 molar ratio of reactants) and monitor reaction progress via TLC or HPLC. For cyclization steps, maintain pH 7–8 to avoid side reactions .
- Purification : Employ gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol/water mixtures. Evidence shows alumina plug filtration effectively removes polar impurities .
- Catalyst screening : Test bases like K₂CO₃ or Et₃N to enhance cyclization efficiency .
Q. What spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for the triazolopyridine core (δ 8.2–8.5 ppm for aromatic protons) and cyclopropyl group (δ 0.6–1.2 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxadiazole ring vibrations at 1600–1650 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields be systematically analyzed?
- Variable comparison : Contrast oxidants (e.g., NaOCl vs. DDQ) and solvents (ethanol vs. DMF) across studies. For example, NaOCl in ethanol (green chemistry) may reduce side products compared to Cr(VI)-based methods .
- Byproduct analysis : Use LC-MS or 31P NMR (for phosphonate derivatives) to identify unreacted intermediates or degradation products .
- Reaction kinetics : Perform time-course studies to optimize reaction duration (e.g., 3 hours for NaOCl-mediated cyclization vs. 12 hours for thermal methods) .
Q. What strategies enhance target selectivity in structural analogs?
- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position of the triazolopyridine core to improve binding to kinase targets .
- Heterocyclic substitution : Replace the cyclopropyl group with bulkier substituents (e.g., benzyl) to assess steric effects on biological activity .
- Computational docking : Use molecular dynamics simulations to predict interactions with ATP-binding pockets (e.g., in kinase inhibitors) .
Q. How are pharmacokinetic properties assessed in preclinical studies?
- In vitro assays : Measure metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
- Protein binding : Use equilibrium dialysis to determine plasma protein binding affinity, critical for bioavailability predictions .
- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites, focusing on oxadiazole ring stability .
Data Contradiction Analysis
Q. How to resolve conflicting biological activity data across studies?
- Standardized assays : Re-evaluate IC₅₀ values using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Structural verification : Confirm compound identity via X-ray crystallography (e.g., recrystallized from methanol, as in ) to rule out polymorphic effects.
- Dose-response validation : Repeat dose curves with freshly synthesized batches to exclude degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
